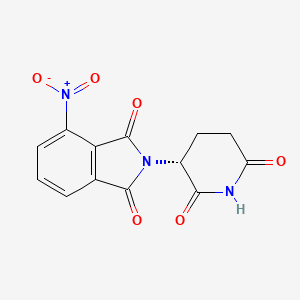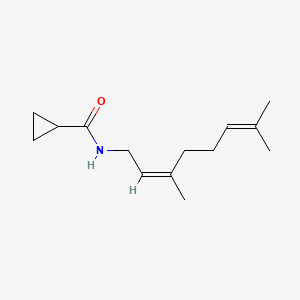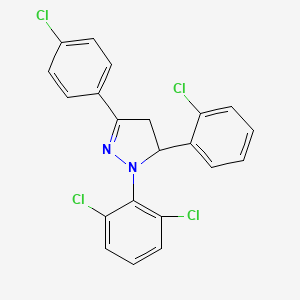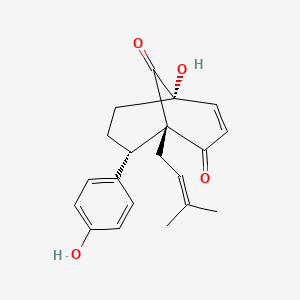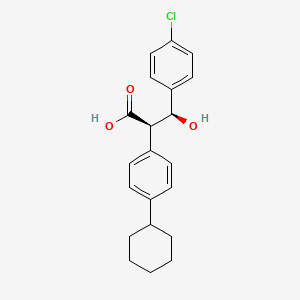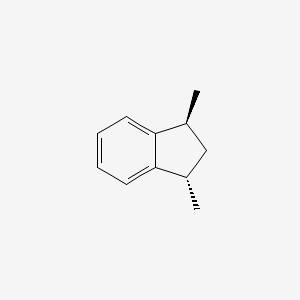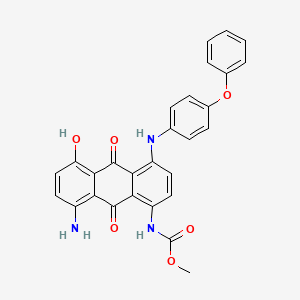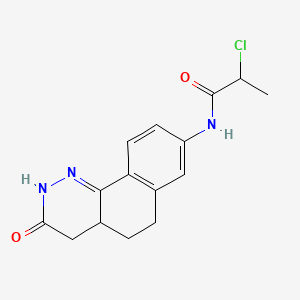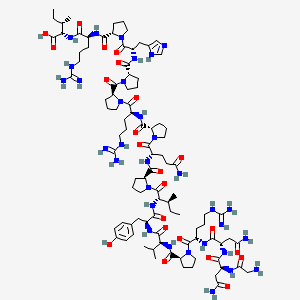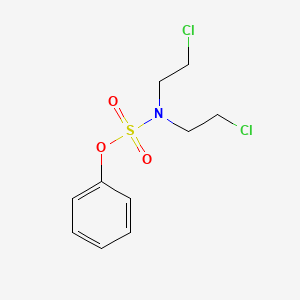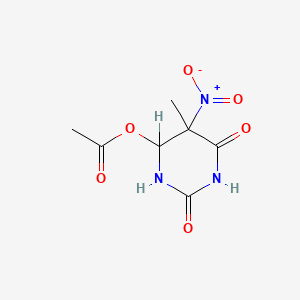
Insulin argine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Insulin glargine is a long-acting form of insulin used for the treatment of hyperglycemia caused by Type 1 and Type 2 Diabetes. It is a modified form of insulin designed to mimic the basal levels of insulin in diabetic individuals . Insulin glargine is typically prescribed to manage diabetes mellitus by promoting glucose metabolism, enhancing protein synthesis, and inhibiting lipolysis and proteolysis .
准备方法
Insulin glargine is produced using recombinant DNA technology. The production involves the use of Escherichia coli or Saccharomyces cerevisiae as host cells . The synthetic route includes the addition of two arginines to the C-terminus of the B-chain and the substitution of glycine for asparagine at position A21 . Industrial production methods involve fed-batch fermentation using recombinant E. coli BL-21(DE3) cells .
化学反应分析
Insulin glargine undergoes various chemical reactions, including:
Oxidation: Insulin glargine can be oxidized, affecting its stability and activity.
Reduction: Reduction reactions can modify the disulfide bonds in insulin glargine, altering its structure.
Substitution: The substitution of amino acids in insulin glargine can impact its binding affinity and activity.
Common reagents used in these reactions include oxidizing agents, reducing agents, and amino acid derivatives. Major products formed from these reactions include modified insulin analogs with altered pharmacokinetic properties .
科学研究应用
Insulin glargine has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study protein folding and stability.
Biology: Investigated for its role in cellular signaling pathways and metabolic regulation.
Medicine: Widely used in the treatment of diabetes mellitus to control blood glucose levels.
Industry: Employed in the development of long-acting insulin formulations and delivery systems.
作用机制
Insulin glargine exerts its effects by binding to the insulin receptor, a heterotetrameric protein consisting of two extracellular alpha units and two transmembrane beta units . The binding of insulin glargine to the alpha subunit of the insulin receptor stimulates the tyrosine kinase activity intrinsic to the beta subunit, leading to the activation of downstream signaling pathways involved in glucose uptake, glycogen synthesis, and lipid metabolism .
相似化合物的比较
Insulin glargine is compared with other long-acting insulin analogs, such as:
Insulin detemir: Another long-acting insulin analog with a different mechanism of prolonging action.
Insulin degludec: A long-acting insulin analog with an ultra-long duration of action.
Insulin lispro: A rapid-acting insulin analog used for prandial insulin requirements.
Insulin glargine is unique due to its specific modifications, including the addition of arginines and substitution of glycine, which provide a prolonged duration of action and a flat, predictable action profile .
属性
CAS 编号 |
68859-20-1 |
|---|---|
分子式 |
C275H425N75O80S5 |
分子量 |
6222 g/mol |
IUPAC 名称 |
(4S)-4-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S,3S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2R)-2-[[(2R)-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[(2-aminoacetyl)amino]-3-methylpentanoyl]amino]-3-methylbutanoyl]amino]-4-carboxybutanoyl]amino]-5-oxopentanoyl]amino]-3-sulfanylpropanoyl]amino]-3-sulfanylpropanoyl]amino]-3-hydroxybutanoyl]amino]-3-hydroxypropanoyl]amino]-3-methylpentanoyl]amino]hexanoyl]amino]-3-hydroxypropanoyl]amino]-4-methylpentanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-5-oxopentanoyl]amino]-4-methylpentanoyl]amino]-5-[[(2S)-4-amino-1-[[(2S)-1-[[(2R)-1-[[(1S)-3-amino-1-carboxy-3-oxopropyl]amino]-1-oxo-3-sulfanylpropan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-5-oxopentanoic acid;(4S)-4-[[(2S)-5-amino-2-[[(2R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-amino-3-phenylpropanoyl]amino]-3-methylbutanoyl]amino]-4-oxobutanoyl]amino]-5-oxopentanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-4-methylpentanoyl]amino]-3-sulfanylpropanoyl]amino]acetyl]amino]-3-hydroxypropanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-4-methylpentanoyl]amino]-3-methylbutanoyl]amino]-4-carboxybutanoyl]amino]propanoyl]amino]-4-methylpentanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-4-methylpentanoyl]amino]-3-methylbutanoyl]amino]-3-sulfanylpropanoyl]amino]-5-oxopentanoyl]amino]-5-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S,3R)-1-[(2S)-2-[[(2S)-6-amino-1-[[(2S,3R)-1-[[(2S)-5-carbamimidamido-1-[[(1S)-4-carbamimidamido-1-carboxybutyl]amino]-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-1-oxohexan-2-yl]carbamoyl]pyrrolidin-1-yl]-3-hydroxy-1-oxobutan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-2-oxoethyl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C173H263N49O45S2.C102H162N26O35S3/c1-86(2)65-114(205-141(237)93(15)194-145(241)111(54-58-134(233)234)203-165(261)137(91(11)12)218-160(256)117(68-89(7)8)208-157(253)123(75-102-78-186-85-193-102)213-162(258)125(81-223)196-133(232)80-191-144(240)126(82-268)215-152(248)115(66-87(3)4)206-156(252)122(74-101-77-185-84-192-101)212-149(245)110(53-57-130(177)229)199-158(254)124(76-131(178)230)214-166(262)136(90(9)10)217-142(238)105(175)69-96-33-21-18-22-34-96)151(247)209-120(72-99-44-48-103(226)49-45-99)154(250)207-116(67-88(5)6)159(255)219-138(92(13)14)167(263)216-127(83-269)163(259)200-109(52-56-129(176)228)147(243)198-112(55-59-135(235)236)148(244)197-106(40-29-61-187-171(179)180)143(239)190-79-132(231)195-118(70-97-35-23-19-24-36-97)153(249)210-119(71-98-37-25-20-26-38-98)155(251)211-121(73-100-46-50-104(227)51-47-100)161(257)221-140(95(17)225)169(265)222-64-32-43-128(222)164(260)201-107(39-27-28-60-174)150(246)220-139(94(16)224)168(264)202-108(41-30-62-188-172(181)182)146(242)204-113(170(266)267)42-31-63-189-173(183)184;1-12-49(9)80(125-76(138)40-104)100(160)126-79(48(7)8)98(158)113-60(28-32-78(141)142)84(144)109-58(26-30-73(106)135)87(147)122-70(44-165)96(156)124-71(45-166)97(157)128-82(51(11)131)101(161)121-68(42-130)94(154)127-81(50(10)13-2)99(159)112-56(16-14-15-33-103)83(143)120-67(41-129)93(153)115-62(35-47(5)6)89(149)116-63(36-52-17-21-54(132)22-18-52)90(150)110-57(25-29-72(105)134)85(145)114-61(34-46(3)4)88(148)111-59(27-31-77(139)140)86(146)118-65(38-74(107)136)92(152)117-64(37-53-19-23-55(133)24-20-53)91(151)123-69(43-164)95(155)119-66(102(162)163)39-75(108)137/h18-26,33-38,44-51,77-78,84-95,105-128,136-140,223-227,268-269H,27-32,39-43,52-76,79-83,174-175H2,1-17H3,(H2,176,228)(H2,177,229)(H2,178,230)(H,185,192)(H,186,193)(H,190,239)(H,191,240)(H,194,241)(H,195,231)(H,196,232)(H,197,244)(H,198,243)(H,199,254)(H,200,259)(H,201,260)(H,202,264)(H,203,261)(H,204,242)(H,205,237)(H,206,252)(H,207,250)(H,208,253)(H,209,247)(H,210,249)(H,211,251)(H,212,245)(H,213,258)(H,214,262)(H,215,248)(H,216,263)(H,217,238)(H,218,256)(H,219,255)(H,220,246)(H,221,257)(H,233,234)(H,235,236)(H,266,267)(H4,179,180,187)(H4,181,182,188)(H4,183,184,189);17-24,46-51,56-71,79-82,129-133,164-166H,12-16,25-45,103-104H2,1-11H3,(H2,105,134)(H2,106,135)(H2,107,136)(H2,108,137)(H,109,144)(H,110,150)(H,111,148)(H,112,159)(H,113,158)(H,114,145)(H,115,153)(H,116,149)(H,117,152)(H,118,146)(H,119,155)(H,120,143)(H,121,161)(H,122,147)(H,123,151)(H,124,156)(H,125,138)(H,126,160)(H,127,154)(H,128,157)(H,139,140)(H,141,142)(H,162,163)/t93-,94+,95+,105-,106-,107-,108-,109-,110-,111-,112-,113-,114-,115-,116-,117-,118-,119-,120-,121-,122-,123-,124-,125-,126-,127-,128-,136-,137-,138-,139-,140-;49-,50-,51+,56-,57-,58-,59-,60-,61-,62-,63-,64-,65-,66-,67-,68-,69-,70-,71-,79-,80-,81-,82-/m00/s1 |
InChI 键 |
PASIOEWVWCITNX-VFQYAKRCSA-N |
手性 SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CS)C(=O)N[C@@H](CS)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CO)C(=O)N[C@@H]([C@@H](C)CC)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CO)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CC2=CC=C(C=C2)O)C(=O)N[C@@H](CS)C(=O)N[C@@H](CC(=O)N)C(=O)O)NC(=O)CN.C[C@H]([C@@H](C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCCNC(=N)N)C(=O)O)NC(=O)[C@H](CCCCN)NC(=O)[C@@H]1CCCN1C(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CC2=CC=C(C=C2)O)NC(=O)[C@H](CC3=CC=CC=C3)NC(=O)[C@H](CC4=CC=CC=C4)NC(=O)CNC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CS)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC5=CC=C(C=C5)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](C)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC6=CN=CN6)NC(=O)[C@H](CO)NC(=O)CNC(=O)[C@H](CS)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC7=CN=CN7)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CC8=CC=CC=C8)N)O |
规范 SMILES |
CCC(C)C(C(=O)NC(C(C)C)C(=O)NC(CCC(=O)O)C(=O)NC(CCC(=O)N)C(=O)NC(CS)C(=O)NC(CS)C(=O)NC(C(C)O)C(=O)NC(CO)C(=O)NC(C(C)CC)C(=O)NC(CCCCN)C(=O)NC(CO)C(=O)NC(CC(C)C)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CCC(=O)N)C(=O)NC(CC(C)C)C(=O)NC(CCC(=O)O)C(=O)NC(CC(=O)N)C(=O)NC(CC2=CC=C(C=C2)O)C(=O)NC(CS)C(=O)NC(CC(=O)N)C(=O)O)NC(=O)CN.CC(C)CC(C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CC(C)C)C(=O)NC(C(C)C)C(=O)NC(CS)C(=O)NC(CCC(=O)N)C(=O)NC(CCC(=O)O)C(=O)NC(CCCNC(=N)N)C(=O)NCC(=O)NC(CC2=CC=CC=C2)C(=O)NC(CC3=CC=CC=C3)C(=O)NC(CC4=CC=C(C=C4)O)C(=O)NC(C(C)O)C(=O)N5CCCC5C(=O)NC(CCCCN)C(=O)NC(C(C)O)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCNC(=N)N)C(=O)O)NC(=O)C(C)NC(=O)C(CCC(=O)O)NC(=O)C(C(C)C)NC(=O)C(CC(C)C)NC(=O)C(CC6=CN=CN6)NC(=O)C(CO)NC(=O)CNC(=O)C(CS)NC(=O)C(CC(C)C)NC(=O)C(CC7=CN=CN7)NC(=O)C(CCC(=O)N)NC(=O)C(CC(=O)N)NC(=O)C(C(C)C)NC(=O)C(CC8=CC=CC=C8)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


